Rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol, with the chemical formula CHO and CAS number 31598-90-0, is a bicyclic compound characterized by its unique oxabicyclic structure. This compound falls under the category of bicyclic alcohols and is notable for its potential applications in organic synthesis and medicinal chemistry. The compound's stereochemistry is defined by the specific arrangement of its chiral centers, contributing to its biological activity and reactivity.
The compound is sourced from various chemical suppliers, including Nanjing Shizhou Biology Technology Co., Ltd., which lists it among their products . It is classified as an organic compound within the broader category of bicyclic compounds, specifically those containing ether functionalities due to the presence of an oxygen atom in its bicyclic framework.
The synthesis of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol typically involves multi-step synthetic routes that may include:
Specific synthetic methods can vary based on the starting materials used but generally require careful control of reaction conditions to ensure stereochemical integrity and yield. The use of chiral catalysts or reagents may be employed to enhance selectivity during synthesis.
Key structural data includes:
Rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol can participate in various chemical reactions typical for alcohols and bicyclic compounds:
The reactivity of this compound is influenced by its stereochemistry and functional groups. For instance, the hydroxyl group can act as a nucleophile in substitution reactions or can be oxidized to yield more reactive carbonyl species.
The mechanism of action for rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol in biological systems may involve interactions at the molecular level with various biological targets, such as enzymes or receptors.
While comprehensive physical property data may not be readily available, general expectations for similar bicyclic alcohols include:
Chemical properties include:
Rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol has potential applications in:
Research into its applications continues to evolve as more data about its properties and interactions become available through ongoing studies in synthetic and medicinal chemistry.
The synthesis of enantiomerically pure 9-oxabicyclo[3.3.1]nonane derivatives demands precise control over multiple stereogenic centers. A breakthrough strategy employs modularly designed organocatalysts (MDOs), self-assembled from cinchona alkaloid derivatives (e.g., quinidine squaramide) and chiral amino acids (e.g., octahydroindolecarboxylic acid). These catalysts enable a domino Michael-hemiacetalization-Michael reaction between (E)-3-aryl-2-nitroprop-2-en-1-ols and (E)-7-aryl-7-oxohept-5-enals. This process constructs the bicyclic framework with four contiguous stereocenters in a single step, followed by oxidation to yield 3-oxabicyclo[3.3.1]nonan-2-ones—key precursors to the target alcohol. Optimized conditions achieve exceptional stereoselectivity (>99:1 dr, 96% ee) and yields up to 84% [5] [9].
Table 1: MDO-Catalyzed Enantioselective Synthesis Performance
Catalyst System | Amino Acid Module | Yield (%) | dr | ee (%) |
---|---|---|---|---|
Quinidine squaramide | Octahydroindolecarboxylic acid | 72 | >99:1 | 94 |
Quinidine thiourea | L-Proline | 83 | >99:1 | 61* |
Quinine thiourea | L-Proline | 40 | >99:1 | 88* |
Opposite enantiomer favored. Data from [9].
The stereochemical lability of bicyclo[3.3.1]nonane systems poses significant challenges. The bridged oxygen at C9 and the allylic position of the C2 alcohol create susceptibility to racemization under acidic or thermal conditions. Racemization occurs via ring-opening/ring-closing mechanisms or epimerization at C2, exacerbated by the flexibility of the boat-chair conformation. To address this, kinetic resolution using enantioselective esterification or hydrolysis (e.g., lipase-mediated catalysis) has been applied to racemic mixtures. Chiral chromatography remains a practical method for resolving rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol (CAS 31598-90-0), as commercial suppliers list the racemate without enantiopure forms [3] [8].
Three primary catalytic strategies dominate enantioselective 9-oxabicyclononane synthesis:
Critical challenges include controlling the bridgehead chirality and suppressing boat-chair interconversion during synthesis. MDO-based methods excel in diastereoselectivity but face scalability issues, while resolution techniques waste 50% of the racemate.
Table 2: Stereochemical Stability Factors in 9-Oxabicyclo[3.3.1]nonan-2-ol
Factor | Impact on Racemization | Mitigation Strategy |
---|---|---|
Allylic Alcohol | High susceptibility to acid-catalyzed epimerization | Avoid protic solvents at >60°C |
Boat-Chair Conformers | Low energy barrier (0.95–2.3 kcal/mol) enables inversion | Functionalize C2 to lock conformation |
Bridgehead Oxygen | Facilitates ring-opening pathways | Use electron-withdrawing protecting groups |
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: